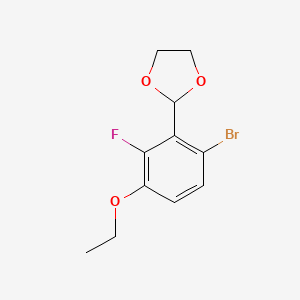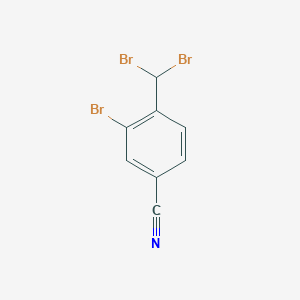
5-Fluoro-4-picoline-3-boronic acid pinacol ester
Descripción general
Descripción
5-Fluoro-4-picoline-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 1356483-70-9. It has a molecular weight of 237.08 . The IUPAC name for this compound is 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BFNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Boronic esters like this compound are highly valuable building blocks in organic synthesis. They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Analytical Challenges and Solutions
Pinacolboronate esters, including derivatives like 5-Fluoro-4-picoline-3-boronic acid pinacol ester, face analytical challenges due to their facile hydrolysis to the corresponding boronic acid. These compounds are essential in Suzuki coupling reactions for the total synthesis of complex molecules. The development of chromatographic purity methods is crucial for assessing the quality of these compounds. Unconventional approaches, such as using non-aqueous and aprotic diluent along with highly basic mobile phases, are employed to stabilize and adequately solubilize boronic acids for effective separation and retention in purity analysis (Zhong et al., 2012).
Fluoride Ion Sensing
Organoboron compounds, including pinacol esters, serve as Lewis acid receptors for fluoride ions. These compounds are utilized in polymer membrane electrodes for fluoride ion sensing, demonstrating the interaction between boron centers and fluoride ions. This interaction is crucial for developing selective and sensitive sensors for fluoride, which has significant implications in environmental and health-related fields (Jańczyk et al., 2012).
Synthesis of Complex Molecules
The transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation is a critical step in the synthesis of complex molecules. This method facilitates the conversion of partially fluorinated arenes into their corresponding boronate esters, showcasing the importance of these compounds in organic synthesis and drug discovery (Zhou et al., 2016).
Metal- and Additive-Free Synthesis
The synthesis of boronic acids and esters can be achieved through a metal- and additive-free method, highlighting a sustainable approach to creating these compounds. This method is beneficial for applications requiring materials with very low levels of transition metal contamination, including in the fields of drug discovery and material science (Mfuh et al., 2017).
Fluorination Techniques
The fluorination of aryl boronic acids using acetyl hypofluorite demonstrates the versatility of boronic acids and esters in chemical transformations. This process highlights the application of these compounds in synthesizing fluorinated organic molecules, which are crucial in pharmaceuticals and agrochemicals (Vints et al., 2013).
Mecanismo De Acción
Target of Action
Boronic acid pinacol esters are generally used in metal-catalyzed carbon–carbon bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The mode of action of 5-Fluoro-4-picoline-3-boronic acid pinacol ester is likely to involve its role as a reagent in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in carbon–carbon bond formation, as it is used in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic molecules.
Pharmacokinetics
It is known that boronic acid pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic acid pinacol esters is considerably accelerated at physiological pH . This could potentially affect the stability and efficacy of the compound in biological systems.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
Boronic esters are known to influence cell function through their interactions with various biomolecules .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic esters are usually bench stable and easy to purify .
Metabolic Pathways
Boronic esters are known to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILYRFHMMPSECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

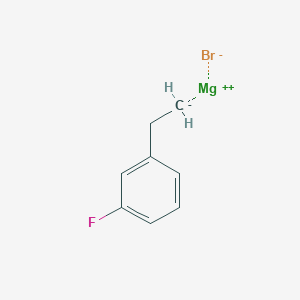

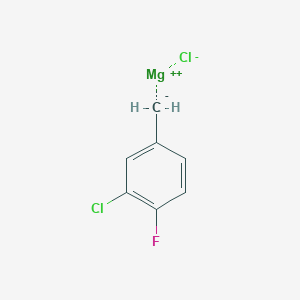
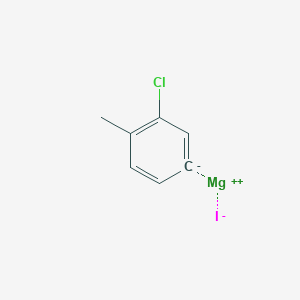
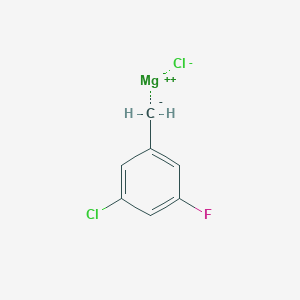
![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)

![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)
